molecular formula C19H23ClN2O4S B2692548 4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine CAS No. 2379975-01-4

4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine

Cat. No. B2692548
CAS RN: 2379975-01-4
M. Wt: 410.91
InChI Key: FDHWURHAINUPJE-UHFFFAOYSA-N
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Description

4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of piperidine compounds and has a molecular weight of 463.02 g/mol.

Mechanism of Action

The exact mechanism of action of 4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation, and to modulate the activity of various signaling pathways involved in cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine in lab experiments is its low toxicity profile, which makes it a potentially safe therapeutic agent. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine. One direction is to further investigate its anti-inflammatory and analgesic properties in animal models of arthritis and other inflammatory conditions. Another direction is to explore its potential as a cancer therapy, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for potential clinical use.

Synthesis Methods

The synthesis of 4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 5-chloro-2-methoxybenzenesulfonyl chloride, which is then reacted with piperidine to form 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine. The final step involves the reaction of 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine with 2-methylpyridine to form the desired compound.

Scientific Research Applications

4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-14-10-17(7-8-21-14)26-13-15-4-3-9-22(12-15)27(23,24)19-11-16(20)5-6-18(19)25-2/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHWURHAINUPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

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